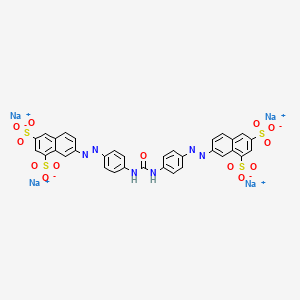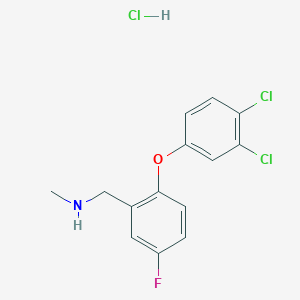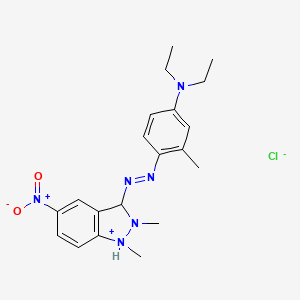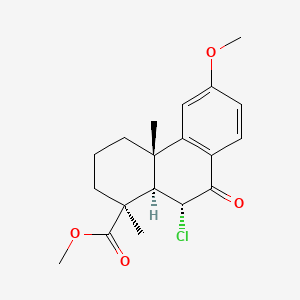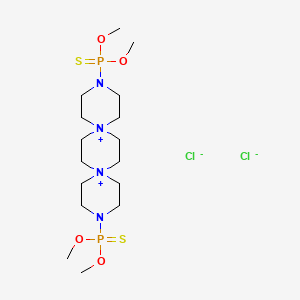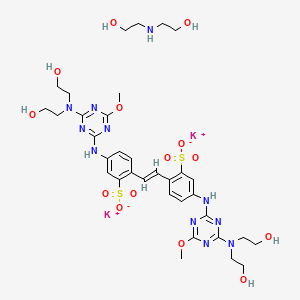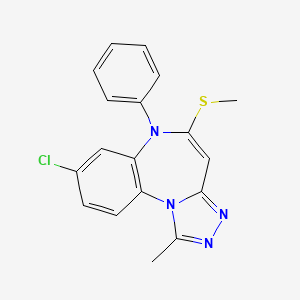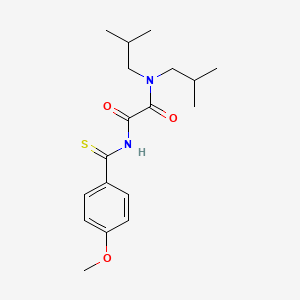
Ethanediamide, N,N-bis(2-methylpropyl)-N'-((4-methoxyphenyl)thioxomethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanediamide, N,N-bis(2-methylpropyl)-N’-((4-methoxyphenyl)thioxomethyl)- is a complex organic compound with a unique structure that includes both amide and thioxomethyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanediamide, N,N-bis(2-methylpropyl)-N’-((4-methoxyphenyl)thioxomethyl)- typically involves multiple steps. One common synthetic route includes the reaction of ethanediamide with 2-methylpropylamine under controlled conditions to form the bis(2-methylpropyl) derivative. This intermediate is then reacted with 4-methoxyphenyl isothiocyanate to introduce the thioxomethyl group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Ethanediamide, N,N-bis(2-methylpropyl)-N’-((4-methoxyphenyl)thioxomethyl)- can undergo various chemical reactions, including:
Oxidation: The thioxomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the thioxomethyl group, forming simpler amide derivatives.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce simpler amide derivatives.
Scientific Research Applications
Ethanediamide, N,N-bis(2-methylpropyl)-N’-((4-methoxyphenyl)thioxomethyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethanediamide, N,N-bis(2-methylpropyl)-N’-((4-methoxyphenyl)thioxomethyl)- involves its interaction with specific molecular targets. The thioxomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The compound’s structure allows it to fit into specific binding sites, making it a valuable tool for studying molecular interactions and pathways.
Comparison with Similar Compounds
Similar Compounds
Ethanediamide, N,N-bis(2-methylpropyl)-N’-((4-hydroxyphenyl)thioxomethyl)-: Similar structure but with a hydroxy group instead of a methoxy group.
Ethanediamide, N,N-bis(2-methylpropyl)-N’-((4-chlorophenyl)thioxomethyl)-: Contains a chloro group instead of a methoxy group.
Uniqueness
Ethanediamide, N,N-bis(2-methylpropyl)-N’-((4-methoxyphenyl)thioxomethyl)- is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This makes it particularly useful in applications where specific binding or reactivity is required.
Properties
CAS No. |
169465-24-1 |
|---|---|
Molecular Formula |
C18H26N2O3S |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
N-(4-methoxybenzenecarbothioyl)-N',N'-bis(2-methylpropyl)oxamide |
InChI |
InChI=1S/C18H26N2O3S/c1-12(2)10-20(11-13(3)4)18(22)16(21)19-17(24)14-6-8-15(23-5)9-7-14/h6-9,12-13H,10-11H2,1-5H3,(H,19,21,24) |
InChI Key |
CWUMWYINYSXRNB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=O)C(=O)NC(=S)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


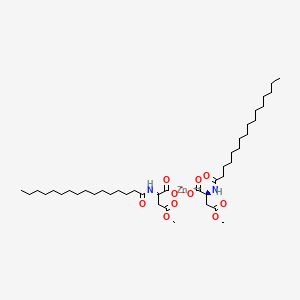
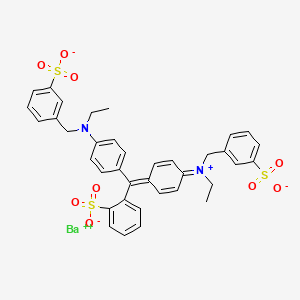
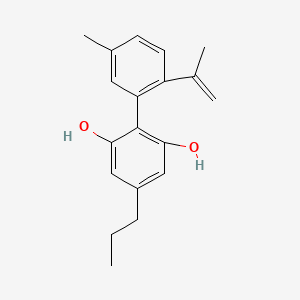
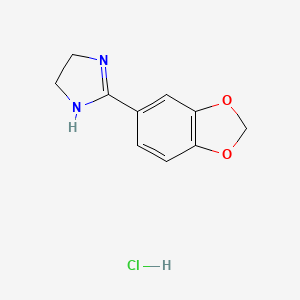
![2-(4-methylphenyl)-5,6-dihydroimidazo[2,1-a]isoquinoline](/img/structure/B12756572.png)

